molecular formula C6H8BrNO B13662617 (4-Bromo-3-methyl-1H-pyrrol-2-yl)methanol

(4-Bromo-3-methyl-1H-pyrrol-2-yl)methanol

Cat. No.: B13662617
M. Wt: 190.04 g/mol
InChI Key: UFWAWHBEFSRLRZ-UHFFFAOYSA-N
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Description

(4-Bromo-3-methyl-1H-pyrrol-2-yl)methanol is an organic compound with the molecular formula C5H6BrNO. It is a derivative of pyrrole, a five-membered aromatic heterocycle containing nitrogen. The presence of a bromine atom and a hydroxymethyl group on the pyrrole ring makes this compound unique and of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Bromo-3-methyl-1H-pyrrol-2-yl)methanol typically involves the bromination of 3-methylpyrrole followed by the introduction of a hydroxymethyl group. One common method is the bromination of 3-methylpyrrole using N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide. The resulting 4-bromo-3-methylpyrrole is then subjected to a formylation reaction using formaldehyde and a base such as sodium hydroxide to introduce the hydroxymethyl group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(4-Bromo-3-methyl-1H-pyrrol-2-yl)methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other nucleophiles like amines, thiols, or alkoxides under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium amide in liquid ammonia for amination reactions.

Major Products Formed

    Oxidation: 4-Bromo-3-methyl-1H-pyrrole-2-carboxylic acid.

    Reduction: 3-Methyl-1H-pyrrol-2-ylmethanol.

    Substitution: 4-Amino-3-methyl-1H-pyrrol-2-ylmethanol (when using amines).

Scientific Research Applications

(4-Bromo-3-methyl-1H-pyrrol-2-yl)methanol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the development of pharmaceutical agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4-Bromo-3-methyl-1H-pyrrol-2-yl)methanol depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of the bromine atom and hydroxymethyl group can influence its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Similar Compounds

    3-Methyl-1H-pyrrol-2-ylmethanol: Lacks the bromine atom, making it less reactive in substitution reactions.

    4-Bromo-1H-pyrrol-2-ylmethanol: Lacks the methyl group, which can affect its steric and electronic properties.

    4-Bromo-3-methyl-1H-pyrrole: Lacks the hydroxymethyl group, reducing its solubility in polar solvents.

Uniqueness

(4-Bromo-3-methyl-1H-pyrrol-2-yl)methanol is unique due to the combination of the bromine atom, methyl group, and hydroxymethyl group on the pyrrole ring. This combination imparts distinct reactivity and properties, making it a valuable compound for various synthetic and research applications.

Properties

Molecular Formula

C6H8BrNO

Molecular Weight

190.04 g/mol

IUPAC Name

(4-bromo-3-methyl-1H-pyrrol-2-yl)methanol

InChI

InChI=1S/C6H8BrNO/c1-4-5(7)2-8-6(4)3-9/h2,8-9H,3H2,1H3

InChI Key

UFWAWHBEFSRLRZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(NC=C1Br)CO

Origin of Product

United States

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